N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]pyridine-4-carboxamide
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Overview
Description
N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]pyridine-4-carboxamide is a complex organic compound that belongs to the class of thiazolidine derivatives. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]pyridine-4-carboxamide typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with pyridine-4-carboxylic acid under acidic conditions to yield the desired thiazolidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the application of green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and thiazolidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine-2-thione derivatives.
Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]pyridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]pyridine-4-carboxamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammation, cell proliferation, and microbial growth.
Pathways Involved: It modulates pathways such as the NF-κB pathway, which is crucial in inflammation and immune response, and the apoptotic pathways in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-2-thione: Investigated for its antimicrobial activity.
Thiazolidine-4-one: Explored for its anticancer and anti-inflammatory properties.
Uniqueness
N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]pyridine-4-carboxamide is unique due to its combination of a thiazolidine ring with a pyridine carboxamide moiety, which enhances its biological activity and specificity compared to other thiazolidine derivatives .
Properties
Molecular Formula |
C19H17N3O5S2 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H17N3O5S2/c1-25-13-8-11(9-14(26-2)16(13)27-3)10-15-18(24)22(19(28)29-15)21-17(23)12-4-6-20-7-5-12/h4-10H,1-3H3,(H,21,23)/b15-10- |
InChI Key |
XKCGZYBUBUZIGO-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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